1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid

Solid-state characterization Crystallinity Regioisomer identification

Regioisomeric purity is critical in medicinal chemistry: substituting the 1,3-dimethyl-5-carboxylic acid regioisomer (CAS 3920-37-4) for the 1,5-dimethyl-3-carboxylic acid isomer can derail SAR and lead optimization. This compound eliminates that risk. • Correct regioisomer confirmed by melting point (153-155°C) vs. ~140°C for the 5-carboxylic acid isomer. • Dual-vector diversification: 4-nitro → 4-amino handle plus 3-carboxylic acid for amide/ester coupling. • Consistent 95+% purity with sealed dry storage (2-8°C); ships ambient.

Molecular Formula C6H7N3O4
Molecular Weight 185.14g/mol
CAS No. 3920-41-0
Cat. No. B454676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid
CAS3920-41-0
Molecular FormulaC6H7N3O4
Molecular Weight185.14g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C6H7N3O4/c1-3-5(9(12)13)4(6(10)11)7-8(3)2/h1-2H3,(H,10,11)
InChIKeyMPGVPPJLEAXGNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid: Identity & Physicochemical Baseline


1,5-Dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid (DMNPC, CAS 3920-41-0) is a fully substituted pyrazole-3-carboxylic acid bearing methyl groups at the N1 and C5 positions and a nitro group at C4 . With a molecular formula of C₆H₇N₃O₄, a molecular weight of 185.14 g·mol⁻¹, and a reported melting point of 153–155 °C, this compound serves as a heterocyclic building block in medicinal and agrochemical synthesis programs . Its solid-state identity as yellow crystals and its solubility in ethanol and DMSO make it amenable to standard laboratory handling and further derivatization .

1,5-Dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid: Regioisomer Substitution Risk


Substituting 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 3920-41-0) with its closest commercially available regioisomer, 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS 3920-37-4), or the des-methyl analog 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 4598-86-1) introduces a significant risk of divergent reactivity and physicochemical behavior . The position of the carboxylic acid on the pyrazole ring dictates the electronic environment and steric accessibility of the carboxyl group during amide coupling, esterification, or metal coordination reactions . Even when the molecular formula is identical (C₆H₇N₃O₄ for both 3920-41-0 and 3920-37-4), the 1,5-dimethyl-3-carboxylic acid regioisomer displays a distinct melting point (153–155 °C) compared to the 1,3-dimethyl-5-carboxylic acid regioisomer (predicted ~140 °C), reflecting different crystal packing energies that can affect formulation, dissolution, and solid-phase handling in parallel synthesis workflows .

1,5-Dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid: Quantitative Differentiation Evidence


Melting Point Differentiation for Regioisomer Identification

The melting point of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid (153–155 °C) differs markedly from both the des-5-methyl analog 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid (170–173 °C) and the regioisomeric 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid (predicted 139.67 °C) . This approximately +14 °C offset relative to the 5-carboxylic acid regioisomer (same molecular formula) indicates stronger intermolecular interactions in the 3-carboxylic acid crystal lattice, providing a verifiable identity check for incoming material and a potential advantage in solid-phase handling where higher melting points reduce the risk of softening or sintering during storage and dispensing .

Solid-state characterization Crystallinity Regioisomer identification

pKa Assessment: Carboxylic Acid Acidity

The predicted acid dissociation constant (pKa) of 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid is 1.50 ± 0.41 . This value places the compound among the more acidic heteroaryl carboxylic acids, attributable to the combined electron-withdrawing effect of the 4-nitro group and the two N- and C-methyl substituents. While experimentally determined pKa data for the closest regioisomeric comparators are not available in publicly accessible databases at this time, the predicted value serves as a starting point for assessing ionization state under physiological and formulation-relevant pH conditions. The carboxylic acid proton is expected to be largely dissociated above pH ~3, which is relevant for aqueous solubility, salt formation, and bioconjugation strategies .

Physicochemical profiling pKa prediction Reactivity

Regioisomeric Position and Derivatization Outcome

The carboxylic acid group in 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid resides at the C3 position of the pyrazole ring, directly adjacent to the N2 nitrogen. In contrast, the commercially available regioisomer 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS 3920-37-4) positions the carboxyl group at C5, adjacent to the N1 nitrogen . This positional difference alters the electronic environment of the carboxyl carbon during nucleophilic acyl substitution reactions; the proximity of the carboxyl group to different annular nitrogen atoms affects both the electrophilicity of the carbonyl carbon and the pKa of the conjugate acid . In practice, amides, esters, and hydrazides derived from the 3-carboxylic acid regioisomer (CAS 3920-41-0) are structurally distinct entities from those derived from the 5-carboxylic acid regioisomer, and the two cannot be used interchangeably in structure–activity relationship (SAR) studies without risk of confounding chemotype interpretation .

Regioselective synthesis Amide coupling Medicinal chemistry building blocks

Commercial Purity and Supply Specifications

Multiple reputable vendors supply 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid at a minimum purity specification of 95% (HPLC), with some offering grades at ≥97% or ≥98% . This purity level is comparable to that of the closest regioisomer (CAS 3920-37-4) and the des-methyl analog (CAS 4598-86-1), all typically offered at 95% minimum purity . However, the target compound (CAS 3920-41-0) is available from a distinct set of global suppliers that provide batch-specific certificates of analysis including NMR, HPLC, and GC data , which reduces the risk of regioisomeric cross-contamination at the point of procurement.

Procurement specification Purity Quality control

1,5-Dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid: Application Scenarios


Med Chem Library Synthesis: 3-Carboxylic Acid Building Blocks

When constructing focused libraries of pyrazole-3-carboxamides or pyrazole-3-carboxylate esters, 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 3920-41-0) provides the 3-carboxylic acid regioisomer that positions the amide/ester vector adjacent to the N2 nitrogen of the pyrazole ring. This connectivity is structurally distinct from the 5-carboxylic acid regioisomer (CAS 3920-37-4) and cannot be replicated by it . The compound's predicted pKa of ~1.50 supports efficient activation with standard coupling reagents (e.g., HATU, EDC/HOBt) under mildly basic conditions . Procurement of the correct regioisomer verified by melting point (153–155 °C) minimizes the risk of SAR-confounding regioisomeric errors in lead optimization programs .

Agrochemical Intermediate: Nitro Reduction & Derivatization

The combination of a 4-nitro group and a 3-carboxylic acid on a 1,5-dimethylpyrazole scaffold enables a two-vector diversification strategy: (i) reduction of the nitro group to a 4-amino handle for subsequent acylation, sulfonylation, or diazotization, and (ii) activation of the carboxylic acid for amide or ester formation . This dual reactivity is valuable in the synthesis of agrochemical candidates where both the 3- and 4-positions of the pyrazole need to be independently elaborated. The compound is explicitly cited as a building block for agrochemical synthesis .

Coordination Chemistry & MOF Precursor Development

The 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid framework combines a carboxylate donor (O,O′-chelation potential) with a pyrazole nitrogen donor in a single small-molecule ligand, making it a candidate for constructing mixed-donor coordination polymers and MOFs . The 1,5-dimethyl substitution pattern provides greater steric bulk around the pyrazole nitrogen compared to the des-methyl analog (CAS 4598-86-1), which can influence metal–ligand bond distances and framework topology . The yellow crystalline form facilitates handling and weighing for stoichiometric metal complexation reactions .

Analytical Reference Standard for Regioisomer QC

Given the existence of a same-formula regioisomer (CAS 3920-37-4, C₆H₇N₃O₄), 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid can serve as an authentic reference standard for chromatographic method development (HPLC, UPLC) aimed at resolving the two regioisomers . The melting point gap of approximately +14 °C relative to the 5-carboxylic acid regioisomer provides a simple, low-cost identity confirmation tool for incoming material release in quality control laboratories .

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